molecular formula C16H13FN2O2 B2796029 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-59-4

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2796029
CAS No.: 921813-59-4
M. Wt: 284.29
InChI Key: MXHSTWCIKNRVEI-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic small molecule featuring a hybrid structure of two pharmacologically significant scaffolds: the 2-oxoindoline (oxindole) and the benzamide. This combination is of high interest in medicinal chemistry, particularly in early-stage anticancer drug discovery . The oxindole core is a privileged structure in kinase inhibitor drug discovery programs and is known for its ability to interact with the hinge region of kinase ATP-binding sites . Numerous FDA-approved and investigational drugs utilize the oxindole scaffold to achieve targeted inhibition of key signaling pathways in cancer cells . The incorporation of a benzamide moiety further enhances the potential of the molecule, as this pharmacophore is commonly found in therapeutics and contributes to molecular interactions with biological targets, often improving selectivity and metabolic stability . The specific addition of a fluorine atom at the 3-position of the benzamide ring is a common strategy in rational drug design. Fluorination can positively influence a compound's physicochemical properties, membrane permeability, and binding affinity, making it a valuable tool for optimizing lead compounds . While the specific biological data for this exact compound is not yet published in the scientific literature, its structural features align with compounds investigated for their antiproliferative activity against various cancer cell lines, including those resistant to established therapies . Researchers may evaluate this compound as a potential multi-targeting agent or as a chemical tool to probe biological pathways involving kinases and other oncology-related targets . This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHSTWCIKNRVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the indole derivative and a benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Reduction of the Oxoindoline Moiety

The 2-oxoindoline group can undergo reduction to form an indoline derivative:

  • Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF or Et₂O.

  • Reaction outcome : Conversion of the ketone (C=O) to a secondary alcohol (C–OH) or fully reduced to CH₂ under harsher conditions.

Observed Selectivity :

  • Reduction of the oxo group is favored over the amide bond due to steric hindrance from the benzamide substituent.

Oxidation Reactions

The methyl group on the indoline nitrogen and the oxoindoline moiety are susceptible to oxidation:

  • Oxidation of methyl group : Strong oxidizing agents like KMnO₄ or CrO₃ convert the –CH₃ group to –COOH under acidic conditions.

  • Oxo group stability : The 2-oxoindoline carbonyl resists further oxidation under mild conditions.

Example Reaction Pathway :

  • 3-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide+KMnO4H2SO43-Fluoro-N-(1-carboxy-2-oxoindolin-5-yl)benzamide\text{this compound} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Fluoro-N-(1-carboxy-2-oxoindolin-5-yl)benzamide}

Electrophilic Aromatic Substitution (EAS)

The benzamide ring’s 3-fluoro substituent directs electrophiles to specific positions:

  • Meta-directing effect : Fluorine deactivates the ring, favoring substitution at the 5-position of the benzamide .

  • Common reactions : Nitration, sulfonation, or halogenation under controlled conditions .

Nitration Example :

ReagentConditionsMajor Product
HNO₃, H₂SO₄, 0–5°CLow temperature3-Fluoro-5-nitro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Hydrolysis of the Amide Bond

The amide bond can undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux yields 3-fluorobenzoic acid and 5-amino-1-methyl-2-oxoindoline.

  • Basic hydrolysis : NaOH/H₂O at elevated temperatures produces the sodium salt of 3-fluorobenzoic acid.

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)
6M HCl, 100°C1.2×1041.2 \times 10^{-4}~96 min
2M NaOH, 80°C3.8×1053.8 \times 10^{-5}~303 min

Functionalization of the Indoline Core

The indoline nitrogen and aromatic ring can participate in further reactions:

  • Alkylation : Reaction with methyl iodide (CH₃I) in the presence of NaH to form quaternary ammonium salts .

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 4- or 6-position of the indoline .

Example Coupling Reaction :
This compound+PhB(OH)2Pd(PPh3)4,Na2CO33-Fluoro-N-(1-methyl-2-oxo-4-phenylindolin-5-yl)benzamide\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-Fluoro-N-(1-methyl-2-oxo-4-phenylindolin-5-yl)benzamide}

Photochemical Reactions

Limited data suggest potential for [2+2] cycloaddition under UV light due to the conjugated benzamide system, though this requires experimental validation .

Key Challenges and Research Gaps

  • Steric hindrance : Bulky substituents on the indoline core may limit reaction efficiency .

  • Solubility issues : Polar aprotic solvents (e.g., DMF, DMSO) are often required to dissolve the compound .

  • Stability under basic conditions : The oxoindoline moiety is prone to decomposition in strong bases.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be achieved through various methods, often involving the reaction of isatins with amine derivatives. The presence of the fluorine atom in the benzamide structure enhances its pharmacological properties, particularly its binding affinity to biological targets. Fluorinated compounds are known to exhibit improved metabolic stability and lipophilicity, which are crucial for drug design and efficacy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar structural frameworks have shown IC50 values in the micromolar range against human colon adenocarcinoma (HT29) and breast adenocarcinoma (MCF7) cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundA549TBD
Compound XDU145TBD
Compound YHepG2TBD
Compound ZHT29TBD

Note: TBD signifies that specific IC50 values for this compound are still being determined in ongoing studies.

Structure–Activity Relationship (SAR)

The fluorine atom's position and the overall molecular structure significantly influence the biological activity of benzamide derivatives. The introduction of electron-withdrawing groups like fluorine enhances the compound's interaction with target proteins, potentially increasing its efficacy as an anticancer agent .

Clinical Potential

Given its promising cytotoxic profile, further research into this compound could lead to its development as a novel therapeutic agent in oncology. Ongoing studies are exploring its efficacy in combination therapies, where it may enhance the effectiveness of existing chemotherapeutic agents.

Case Study: Hybrid Drug Development

A recent study investigated hybrid drugs combining quinazoline and amide structures with indole derivatives similar to this compound. These hybrids demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to their individual components, suggesting that such molecular combinations could yield more effective cancer treatments .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indolinone-Based Benzamides

a) Compound 84 : 3-fluoro-N-(2-oxoindolin-5-yl)benzamide
  • Structural Difference: Lacks the 1-methyl group on the indolinone ring.
  • Synthesis : Prepared via Procedure F with 91% yield and >98% purity .
  • Physical Properties : Melting point >210°C (decomposition), with detailed ¹³C NMR data (δ 176.4 for carbonyl) .
b) Compound 101 : (Z)-N-(3-((1H-imidazol-2-yl)methylene)-2-oxoindolin-5-yl)-3-fluorobenzamide
  • Structural Difference: Incorporates an imidazole substituent on the indolinone ring.
  • Synthesis : Prepared via Procedure A (58% yield, E:Z ratio 35:65) .

mGlu5 Modulators

a) VU0366248 : N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide
  • Structural Difference: Contains a cyano group and a chloro-fluorophenyl amine.
  • Activity: Acts as an mGlu5 positive allosteric modulator (PAM) with distinct pharmacology due to the electron-withdrawing cyano group .
b) VU0409106 : 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide
  • Structural Difference : Features a thiazolyl and pyrimidinyloxy substituent.
  • Activity: The thiazole ring may enhance solubility or receptor binding compared to the indolinone core in the target compound .

Piperidine and Guanidine Derivatives

a) 17b : 3-Fluoro-N-(1-(4-guanidinobenzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide
  • Structural Difference : Includes a piperidine-guanidine moiety and trifluoromethyl group.
  • Synthesis : 45.2% yield, with ¹H NMR data indicating a complex tertiary structure .
  • Activity : The guanidine group may improve membrane permeability or target engagement in kinase pathways .

Structural and Pharmacological Trends

Substituent Effects

  • Fluorine : Present in all compounds, enhances metabolic stability and modulates electronic properties.
  • Indolinone vs. Heterocycles: Indolinone cores (as in the target compound) are associated with kinase inhibition, while thiazole/pyrimidine substituents (e.g., VU0409106) correlate with mGlu5 modulation .
  • Methyl Group: The 1-methyl group on the target compound’s indolinone may improve steric shielding, reducing off-target interactions compared to non-methylated analogs like Compound 84 .

Data Tables

Table 2: Pharmacological Profiles

Compound Target Activity Key Functional Groups Potential Advantages
Target Compound Kinase inhibition (TLK2?) Indolinone, 1-methyl, 3-fluoro Enhanced metabolic stability
VU0409106 mGlu5 PAM Thiazolyl, pyrimidinyloxy Improved solubility
Compound 101 Kinase inhibition (TLK2) Imidazole Hydrogen-bonding interactions

Biological Activity

3-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its mechanisms of action, biochemical properties, and comparative analysis with similar compounds.

Target of Action

The primary target for this compound is mitogen-activated protein kinase 14 (MAPK14) . This kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. The compound's interaction with MAPK14 can lead to significant changes in cellular signaling pathways, influencing tumor growth and inflammation responses.

Mode of Action

The binding of this compound to MAPK14 can modulate its activity, resulting in altered downstream signaling pathways. This modulation is thought to contribute to the compound's anticancer and anti-inflammatory effects.

This compound exhibits several notable biochemical properties:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent .
  • Receptor Interaction : It interacts with multiple biological receptors, which enhances its therapeutic potential by allowing it to influence various biological pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
N-(1-methyl-2-oxoindolin-5-yl)benzamideLacks fluorineLower cytotoxicity
3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzamideChlorine instead of fluorineModerate activity
3-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzamideBromine instead of fluorineSimilar activity but less lipophilicity

The presence of the fluoro group in this compound enhances its lipophilicity and metabolic stability, potentially increasing its biological activity compared to its analogs .

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with promising results .
  • Mechanisms of Action : Studies suggest that the compound induces apoptosis in cancer cells through cell cycle arrest at the G2/M phase, leading to increased cell death rates .
  • Synergistic Effects : In combination therapies, this compound has shown synergistic effects when paired with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer phenotypes .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Fischer indole synthesis for constructing the indolinone core, reacting ketones with phenylhydrazine under acidic conditions .
  • Amide coupling between 3-fluorobenzoic acid derivatives and the indolin-5-amine intermediate using coupling agents like HATU or EDCI .
  • Purification via column chromatography or recrystallization from ethanol/chloroform mixtures to achieve >95% purity .
    Key challenges include optimizing reaction temperatures (e.g., reflux at 80–100°C) and controlling moisture-sensitive steps .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • Single-crystal XRD for absolute stereochemical determination, with data refinement using software like APEX3 .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. For example, ¹H NMR peaks at δ 8.08–7.93 ppm (aromatic protons) and δ 7.31 ppm (amide NH) are diagnostic .
  • HRMS for molecular ion verification (e.g., [M–H]⁻ at m/z 283.26868) .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods to measure IC₅₀ values .
  • Cellular viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, guided by substituent electronic effects (e.g., fluorine’s electronegativity) .

Advanced Research Questions

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP optimization : Introducing methoxy groups (e.g., replacing fluorine with OCH₃) increases lipophilicity, measured via shake-flask/HPLC methods .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine at the meta position reduces CYP450-mediated oxidation .
  • Solubility enhancement : Co-crystallization with succinic acid improves aqueous solubility (measured by nephelometry) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response reevaluation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to exclude solvent artifacts .
  • Target selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .
  • Polymorph characterization : Compare PXRD patterns (e.g., simulated vs. experimental) to rule out crystalline form-dependent bioactivity discrepancies .

Q. How can researchers address low solubility in pharmacological studies?

  • Methodological Answer :
  • Polymorph screening : Use differential scanning calorimetry (DSC) and hot-stage microscopy (HSM) to identify stable amorphous forms with higher solubility .
  • Nanoformulation : Prepare PEGylated liposomes via thin-film hydration, achieving particle sizes <200 nm (dynamic light scattering) and encapsulation efficiency >80% .
  • Prodrug synthesis : Introduce phosphate esters at the amide group, hydrolyzable in vivo by phosphatases, improving bioavailability .

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